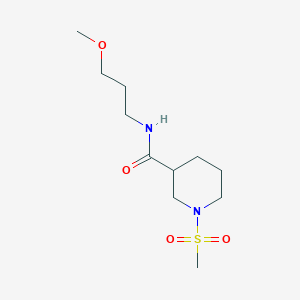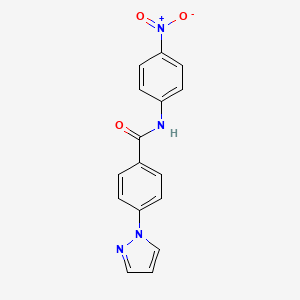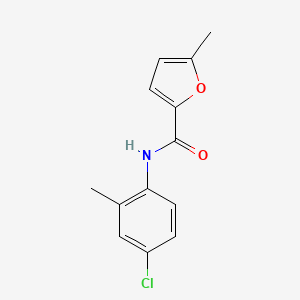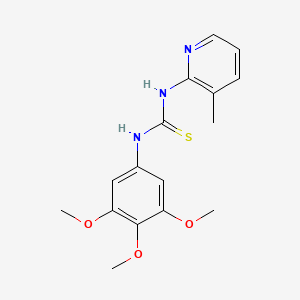![molecular formula C14H19ClN2O4S B4391799 N-(3-chlorophenyl)-N-[1-methyl-2-(4-morpholinyl)-2-oxoethyl]methanesulfonamide](/img/structure/B4391799.png)
N-(3-chlorophenyl)-N-[1-methyl-2-(4-morpholinyl)-2-oxoethyl]methanesulfonamide
Übersicht
Beschreibung
N-(3-chlorophenyl)-N-[1-methyl-2-(4-morpholinyl)-2-oxoethyl]methanesulfonamide, also known as TAK-659, is a potent and selective inhibitor of the protein kinase BTK (Bruton's tyrosine kinase). BTK is a key signaling molecule in the B-cell receptor (BCR) signaling pathway, which is essential for the survival and proliferation of B-cells. TAK-659 has shown promise as a potential therapeutic agent for the treatment of B-cell malignancies, autoimmune diseases, and inflammatory disorders.
Wirkmechanismus
N-(3-chlorophenyl)-N-[1-methyl-2-(4-morpholinyl)-2-oxoethyl]methanesulfonamide binds to and inhibits the activity of BTK, a key signaling molecule in the BCR signaling pathway. BTK is involved in the activation of downstream signaling pathways, including the PI3K-AKT and NF-κB pathways, which are essential for the survival and proliferation of B-cells. Inhibition of BTK by this compound leads to the suppression of BCR signaling and downstream pathways, resulting in the induction of apoptosis in B-cells.
Biochemical and Physiological Effects
This compound has been shown to have potent and selective inhibitory activity against BTK, with an IC50 value of 0.85 nM. This compound has also been shown to have favorable pharmacokinetic properties, including good oral bioavailability and a long half-life, which make it a promising candidate for clinical development. In preclinical studies, this compound has been shown to induce regression of B-cell tumors, reduce inflammation, and modulate immune responses.
Vorteile Und Einschränkungen Für Laborexperimente
N-(3-chlorophenyl)-N-[1-methyl-2-(4-morpholinyl)-2-oxoethyl]methanesulfonamide has several advantages for lab experiments, including its potent and selective inhibitory activity against BTK, favorable pharmacokinetic properties, and well-established preclinical models for studying B-cell malignancies, autoimmune diseases, and inflammatory disorders. However, there are also limitations to using this compound in lab experiments, including the potential for off-target effects, the need for careful dose optimization, and the lack of clinical data on safety and efficacy.
Zukünftige Richtungen
There are several future directions for research on N-(3-chlorophenyl)-N-[1-methyl-2-(4-morpholinyl)-2-oxoethyl]methanesulfonamide, including:
1. Clinical development for the treatment of B-cell malignancies, autoimmune diseases, and inflammatory disorders.
2. Investigation of the potential for combination therapy with other targeted agents or immunotherapies.
3. Development of biomarkers for patient selection and monitoring of treatment response.
4. Investigation of the potential for this compound to overcome resistance to other BTK inhibitors.
5. Evaluation of the safety and efficacy of this compound in clinical trials.
Wissenschaftliche Forschungsanwendungen
N-(3-chlorophenyl)-N-[1-methyl-2-(4-morpholinyl)-2-oxoethyl]methanesulfonamide has been extensively studied in preclinical models of B-cell malignancies, including chronic lymphocytic leukemia (CLL) and non-Hodgkin lymphoma (NHL). In these models, this compound has been shown to inhibit BCR signaling and induce apoptosis (programmed cell death) in B-cells, leading to the regression of tumors. This compound has also been studied in models of autoimmune diseases and inflammatory disorders, where it has shown anti-inflammatory and immunomodulatory effects.
Eigenschaften
IUPAC Name |
N-(3-chlorophenyl)-N-(1-morpholin-4-yl-1-oxopropan-2-yl)methanesulfonamide | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H19ClN2O4S/c1-11(14(18)16-6-8-21-9-7-16)17(22(2,19)20)13-5-3-4-12(15)10-13/h3-5,10-11H,6-9H2,1-2H3 | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
UGZPWABLXGOZMG-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C(=O)N1CCOCC1)N(C2=CC(=CC=C2)Cl)S(=O)(=O)C | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H19ClN2O4S | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
346.8 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


![N-(2,5-dichlorophenyl)-2-[4-(1-piperidinylsulfonyl)-1-piperazinyl]acetamide](/img/structure/B4391717.png)


![ethyl 4-[2-oxo-2-(10H-phenothiazin-10-yl)ethyl]-1-piperazinecarboxylate oxalate](/img/structure/B4391744.png)
![ethyl (4-{[(2-phenylethyl)amino]sulfonyl}phenyl)carbamate](/img/structure/B4391762.png)
![N-(4-methoxyphenyl)-2-{[5-(3-pyridinyl)-1,3,4-thiadiazol-2-yl]thio}acetamide](/img/structure/B4391781.png)
![11-ethyl-3-phenyl-2,3,4,5,10,11-hexahydro-1H-dibenzo[b,e][1,4]diazepin-1-one](/img/structure/B4391787.png)

![3-methoxy-N-[(4-phenyltetrahydro-2H-pyran-4-yl)methyl]-2-propoxybenzamide](/img/structure/B4391803.png)

![2-{[1-(2-ethylphenyl)-1H-tetrazol-5-yl]thio}-N-(5-methyl-3-isoxazolyl)acetamide](/img/structure/B4391823.png)


![N-{4-[(propylamino)sulfonyl]phenyl}-1-pyrrolidinecarboxamide](/img/structure/B4391838.png)
